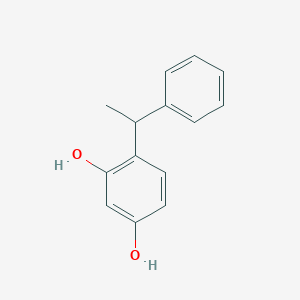

4-(1-Phenylethyl)resorcinol

Description

Propriétés

IUPAC Name |

4-(1-phenylethyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-10(11-5-3-2-4-6-11)13-8-7-12(15)9-14(13)16/h2-10,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSXNIMHIHYFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501005319 | |

| Record name | 4-(1-Phenylethyl)benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501005319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-27-8 | |

| Record name | 4-(1-Phenylethyl)-1,3-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylethyl resorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylethyl resorcinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14120 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-(1-Phenylethyl)benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501005319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Phenylethyl)-benzene-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(alpha-Methylbenzyl)resorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLETHYL RESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G37UFG162O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(1-Phenylethyl)resorcinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1-Phenylethyl)resorcinol, a potent tyrosinase inhibitor, is a widely utilized active ingredient in the cosmetics and pharmaceutical industries for its skin-lightening and antioxidant properties. This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, focusing on the Friedel-Crafts alkylation of resorcinol with styrene. Detailed experimental protocols for various catalytic systems are presented, along with a summary of reaction conditions and yields in tabular format for straightforward comparison. Furthermore, this document elucidates the molecular mechanism of action of this compound in inhibiting melanogenesis through the p44/42 MAPK signaling pathway, visualized with a detailed diagram. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis and application of this compound.

Introduction

This compound, also known commercially as SymWhite 377®, is a synthetic aromatic compound that has gained significant attention for its efficacy in treating hyperpigmentation disorders.[1] Its primary mechanism of action involves the potent inhibition of tyrosinase, the key enzyme in melanin synthesis.[2][3] The synthesis of this compound is predominantly achieved through the Friedel-Crafts alkylation of resorcinol with styrene, a classic and versatile method for forming carbon-carbon bonds on an aromatic ring.[4][5] This reaction can be catalyzed by a variety of acids, including mineral acids, solid acids, and ionic liquids, each offering distinct advantages in terms of yield, purity, and environmental impact.[1][4][6] This guide will detail the synthesis methodologies and the underlying biological pathways of its action.

Synthesis Pathways

The most common and industrially viable method for synthesizing this compound is the direct Friedel-Crafts alkylation of resorcinol with styrene. The general reaction scheme is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of this compound using different catalytic systems.

Protocol 1: Synthesis using a Mineral Acid Catalyst (Hydrochloric Acid)

This protocol is adapted from a general method described in patent literature.[1][6]

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add resorcinol (55 g, 0.5 mol) and toluene (100 mL).

-

Catalyst Addition: Slowly add concentrated hydrochloric acid (10 g) to the flask while stirring.

-

Heating: Heat the mixture to 80°C with continuous stirring until the resorcinol is completely dissolved.

-

Styrene Addition: Add styrene (52 g, 0.5 mol) dropwise from the dropping funnel over a period of 1 hour.

-

Reaction: Maintain the reaction mixture at 80°C for 3 hours with vigorous stirring.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer three times with a saturated sodium bicarbonate solution (3 x 100 mL) to neutralize the acid catalyst.

-

Isolation and Purification: Separate the organic layer and concentrate it under reduced pressure to obtain a crude product. Recrystallize the crude product from a suitable solvent (e.g., toluene or a mixture of hexane and ethyl acetate) to yield pure this compound.

-

Drying: Dry the purified product under vacuum at 50°C to obtain a white crystalline solid.

Protocol 2: Synthesis using an Ionic Liquid Catalyst ([Hnmp]HSO4)

This protocol is based on a study utilizing an N-methyl pyrrolidone bisulfate salt as a recyclable catalyst.[4]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine resorcinol (82.5 g, 0.75 mol), styrene (52 g, 0.5 mol), and toluene (100 mL).

-

Catalyst Addition: Add the ionic liquid catalyst, [Hnmp]HSO4 (2.5% by weight of the reactants).

-

Reaction: Heat the reaction mixture to 105°C and maintain it for 6 hours with continuous stirring.

-

Work-up and Product Isolation: After cooling to room temperature, the ionic liquid phase will separate from the organic phase. Decant the toluene layer containing the product. The ionic liquid can be recovered and reused.

-

Purification: Concentrate the toluene solution under reduced pressure. The resulting crude product is then purified by recrystallization from toluene to afford the final product.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the different catalytic systems.

| Catalyst | Molar Ratio (Resorcinol:Styrene) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference(s) |

| Hydrochloric Acid | 1:1 to 1.5:1 | Toluene | 60-95 | 2-5 | >60 | >99 | [1][6] |

| Sulfuric Acid | Not specified | Toluene | 60-95 | 2-5 | Not specified | >99 | [1] |

| Phosphoric Acid | Not specified | Toluene | 60-95 | 2-5 | Not specified | >99 | [1] |

| Polyphosphoric Acid | Not specified | Toluene | 60-95 | 2-5 | Not specified | >99 | [1] |

| Wide Aperture Ion Exchange Resin | Not specified | Toluene | 60-95 | 2-5 | Not specified | >99 | [1] |

| [Hnmp]HSO4 (Ionic Liquid) | 1.5:1 | Toluene | 105 | 6 | 85.7 | Not specified | [4] |

Mechanism of Action in Melanogenesis Inhibition

This compound exerts its depigmenting effects by inhibiting the production of melanin. This is achieved primarily through the inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis. Recent studies have elucidated that its anti-melanogenic action is mediated through the activation of the p44/42 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6]

The activation of this pathway leads to a downstream reduction in the expression of key melanogenic genes, including tyrosinase (TYR) and tyrosinase-related protein 2 (TRP-2). This ultimately results in decreased melanin synthesis. The signaling cascade is depicted in the diagram below.

Caption: Signaling pathway of this compound in melanogenesis inhibition.

Conclusion

The synthesis of this compound via Friedel-Crafts alkylation of resorcinol and styrene is a well-established and efficient method. The choice of catalyst can be tailored to optimize yield, purity, and process sustainability. Understanding the detailed experimental protocols and the underlying mechanism of its biological activity is crucial for its effective application in dermatological and cosmetic formulations. This guide provides a foundational resource for professionals working with this potent skin-lightening agent.

References

- 1. CN104610023A - Preparation technology of 4-(1-phenylethyl)-1,3-resorcinol - Google Patents [patents.google.com]

- 2. Phenylethyl Resorcinol|High-Purity Tyrosinase Inhibitor [benchchem.com]

- 3. Vesicular carriers containing phenylethyl resorcinol for topical delivery system; liposomes, transfersomes and invasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 4-(1-phenylethyl)-1,3-resorcinol catalyzed by ionic liquids | Semantic Scholar [semanticscholar.org]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. p44/42 MAPK signaling is a prime target activated by phenylethyl resorcinol in its anti-melanogenic action - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(1-Phenylethyl)resorcinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Phenylethyl)resorcinol, also known commercially as SymWhite 377, is a synthetic compound derived from resorcinol.[1][2] It has garnered significant attention in the fields of dermatology and cosmetology for its potent skin-lightening capabilities.[3][4][5] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, offering crucial data and experimental context for researchers, scientists, and professionals involved in drug development and formulation. Its primary mechanism of action involves the inhibition of tyrosinase, a key enzyme in melanin synthesis.[6][7]

Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound, providing a consolidated resource for easy reference and comparison.

Table 1: General and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 4-(1-phenylethyl)benzene-1,3-diol | [1] |

| Synonyms | 4-(alpha-Methylbenzyl)resorcinol, Phenylethyl resorcinol, Symwhite 377 | [1] |

| CAS Number | 85-27-8 | [1] |

| Molecular Formula | C₁₄H₁₄O₂ | [1][4] |

| Molecular Weight | 214.26 g/mol | [1][4][8] |

| Appearance | White to light brown or beige powder/solid | [1][9][10] |

Table 2: Physical and Chemical Constants

| Property | Value | Conditions | Reference |

| Melting Point | 78-79 °C | [1] | |

| 79.13 °C | [11][12] | ||

| 80.2-81 °C | [13] | ||

| Boiling Point | 244 °C | at 12 mmHg | [1] |

| 197-198 °C | at 4 Torr | [1] | |

| Density | 1.24 g/mL | at 20 °C | [1] |

| pKa | 9.77 ± 0.40 | Predicted | [2][9] |

| LogP (Octanol-Water Partition Coefficient) | 3.35 ± 0.03 | at 21 °C | [11][12] |

Table 3: Solubility Data

| Solvent | Solubility | Conditions | Reference |

| Water | 0.159 g/L | [1] | |

| 3.85 g/L | at 20 °C | [9] | |

| DMSO | 100 mg/mL (466.72 mM) | Requires sonication | [8] |

| 50 mg/mL (233.36 mM) | Sonication is recommended | [14] | |

| Propylene Glycol | 367 to 877 mg/mL | [11][12] | |

| Glycerol | 367 to 877 mg/mL | [11][12] | |

| Chloroform | Slightly soluble | [9] | |

| Ethyl Acetate | Slightly soluble | [9] | |

| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL (11.67 mM) | Clear solution | [8] |

| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (11.67 mM) | Clear solution | [8] |

| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (11.67 mM) | Clear solution | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used to determine the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of this compound has been determined using Differential Scanning Calorimetry (DSC) .[11][12]

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. At the melting point, the sample absorbs additional heat to undergo the phase transition from solid to liquid, resulting in a detectable peak in the DSC thermogram.

-

Methodology: A small, accurately weighed sample of this compound is placed in an aluminum pan. The pan is then heated at a constant rate in a controlled atmosphere (e.g., nitrogen) within the DSC instrument. An empty pan is used as a reference. The temperature at which the endothermic peak corresponding to melting occurs is recorded as the melting point.[12]

Determination of LogP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and was determined using a High-Performance Liquid Chromatography (HPLC) method.[11][12]

-

Principle: The LogP value is determined by measuring the equilibrium concentration of the solute in a two-phase system of n-octanol and water. For the HPLC method, the retention time of the compound on a reverse-phase column is correlated with the LogP values of known standards.

-

Methodology: A validated HPLC method is developed.[12] A standard curve is generated by injecting a series of compounds with known LogP values and recording their retention times. This compound is then injected under the same chromatographic conditions. Its retention time is used to interpolate the LogP value from the standard curve. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and water.[15]

Determination of Solubility

The solubility of this compound in various solvents was also quantified using HPLC .[11][12]

-

Principle: An excess amount of the compound is added to a known volume of the solvent of interest. The mixture is agitated until equilibrium is reached, and then the undissolved solid is removed. The concentration of the dissolved compound in the supernatant is then determined by HPLC.

-

Methodology: An excess of this compound is added to a vial containing a specific solvent (e.g., water, propylene glycol, DMSO). The vial is sealed and agitated at a constant temperature for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached. The suspension is then filtered to remove any undissolved solid. The filtrate is appropriately diluted and analyzed by a validated HPLC method to determine the concentration of this compound.[12]

Mandatory Visualizations

Signaling Pathway of Tyrosinase Inhibition

This compound primarily exerts its skin-lightening effect by inhibiting the enzyme tyrosinase, which is the rate-limiting enzyme in the melanogenesis pathway.[6][7] The compound binds to the active site of tyrosinase, preventing it from catalyzing the oxidation of L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor to melanin.[1] This inhibition leads to a reduction in melanin production. Additionally, some evidence suggests that phenylethyl resorcinol can increase the phosphorylation of p44/42 MAPK proteins, which in turn leads to the degradation of Microphthalmia-associated Transcription Factor (MITF), a key transcriptional regulator of tyrosinase expression.[1]

Caption: Tyrosinase inhibition pathway of this compound.

Experimental Workflow for Synthesis

The synthesis of this compound is typically achieved through a Friedel-Crafts alkylation reaction between resorcinol and styrene, often using an acid catalyst.[1][16]

Caption: General workflow for the synthesis of this compound.

References

- 1. Phenylethyl resorcinol - Wikipedia [en.wikipedia.org]

- 2. Phenylethyl résorcinol — Wikipédia [fr.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phenylethyl Resorcinol - CD Bioparticles [cd-bioparticles.net]

- 5. abmole.com [abmole.com]

- 6. Phenylethyl Resorcinol|High-Purity Tyrosinase Inhibitor [benchchem.com]

- 7. Vesicular carriers containing phenylethyl resorcinol for topical delivery system; liposomes, transfersomes and invasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. zhishangchem.com [zhishangchem.com]

- 10. hzlzchems.com [hzlzchems.com]

- 11. Characterization and topical delivery of phenylethyl resorcinol | London Met Repository [repository.londonmet.ac.uk]

- 12. Characterization and topical delivery of phenylethyl resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. wschemtrade.com [wschemtrade.com]

- 14. This compound | TargetMol [targetmol.com]

- 15. researchgate.net [researchgate.net]

- 16. CN104610023A - Preparation technology of 4-(1-phenylethyl)-1,3-resorcinol - Google Patents [patents.google.com]

4-(1-Phenylethyl)resorcinol: A Technical Guide to its Tyrosinase Inhibition Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1-Phenylethyl)resorcinol, also known as Phenylethyl Resorcinol (PR), is a potent synthetic tyrosinase inhibitor that has gained significant attention in dermatological and cosmetic research.[1] Chemically derived from the resorcinol structure, it serves as a high-potency agent for skin lightening and managing hyperpigmentation disorders.[1][2][3][4] Its primary mechanism of action is the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin biosynthesis.[1][2] Notably, its efficacy is reported to be significantly higher than that of commonly used agents like kojic acid.[1][2][5] Beyond direct enzyme inhibition, its anti-melanogenic effects are also mediated by the activation of the p44/42 MAPK signaling pathway, leading to the downregulation of key melanogenic proteins.[1][6][7] This technical guide provides a comprehensive overview of its inhibitory activity, including quantitative data, detailed experimental protocols for its evaluation, and an exploration of the underlying cellular mechanisms. Key challenges, such as photostability and solubility, and advanced formulation strategies to overcome them are also discussed.[1][4][5][8][9]

Core Mechanism of Tyrosinase Inhibition

This compound's primary molecular target is tyrosinase, a copper-containing enzyme that catalyzes the first two rate-limiting steps in the production of melanin.[1][10] The resorcinol moiety (a 1,3-dihydroxybenzene structure) is crucial for its activity. Unlike monophenols or catechols which can sometimes act as alternative substrates for tyrosinase, the meta-dihydroxy arrangement of resorcinol confers resistance to TYR-mediated oxidation while maintaining favorable interactions with the copper ions in the enzyme's active site.[10]

The compound acts as a competitive inhibitor, binding to the active site of tyrosinase and preventing it from catalyzing the oxidation of its natural substrate, L-tyrosine, to L-DOPA and subsequently to dopaquinone.[2][7][11] This direct competitive inhibition effectively halts the melanin synthesis cascade at its earliest stage.[1]

Signaling Pathways in Anti-Melanogenic Action

Recent research has elucidated that this compound's anti-melanogenic activity is not limited to direct enzyme inhibition. It also modulates intracellular signaling pathways that regulate the expression of melanogenesis-related genes.

The primary pathway affected is the p44/42 Mitogen-Activated Protein Kinase (MAPK) signaling pathway .[6][7]

-

Activation: this compound induces the phosphorylation and activation of Src and MEK1/2, which are upstream kinases of p44/42 MAPK.[6][7]

-

Downstream Effects: Activated p44/42 MAPK leads to the suppression of Microphthalmia-Associated Transcription Factor (MITF) protein levels.[6] MITF is a master regulator of melanogenic gene expression.

-

Gene Expression: The reduction in MITF protein subsequently decreases the mRNA levels of key melanogenic enzymes, including tyrosinase (TYR) and tyrosinase-related protein-2 (TRP-2).[6]

Importantly, studies have shown that this compound does not significantly affect other signaling pathways commonly associated with melanogenesis, such as the cAMP/PKA/CREB pathway or the NF-κB signaling pathway.[6][7] This indicates a specific mechanism of action mediated through MAPK activation.

Caption: Signaling pathway of this compound in melanocytes.

Quantitative Data Presentation

The potency of this compound has been evaluated in various in vitro models. It consistently demonstrates superior inhibitory activity compared to other well-known skin-lightening agents.

Table 1: Comparative Tyrosinase Inhibitory Activity (Enzyme Assays)

| Compound | Source/Enzyme | Potency / IC50 | Reference |

| This compound | Mushroom Tyrosinase | ~22 times more effective than Kojic Acid | [1][2][5] |

| This compound | Human Tyrosinase (hTYR) | IC50 = 200 µM | [10] |

| This compound | Murine Tyrosinase (mTYR) | IC50 = 0.05–0.24 µM | [10] |

| 4-n-Butylresorcinol (Rucinol) | Murine Tyrosinase (mTYR) | IC50 = 0.15–0.56 µM | [10][12] |

| 4-n-Butylresorcinol (Rucinol) | Human Tyrosinase (hTYR) | IC50 = 21–131 µM | [10][12] |

| Kojic Acid | Mushroom Tyrosinase | Reference Compound | [1][2][5] |

| Kojic Acid | Human Melanoma MNT-1 cells | IC50 = 800 µM | [10] |

Note: IC50 values can vary significantly based on the enzyme source (e.g., mushroom vs. human) and assay conditions. The data highlights the high potency of 4-substituted resorcinols, particularly against murine tyrosinase.

Table 2: Cellular Anti-Melanogenic Activity

| Cell Line | Assay | Effect of this compound | Reference |

| B16F10 Mouse Melanoma | Melanin Content | Significant reduction in a concentration-dependent manner. | [6][13] |

| B16F10 Mouse Melanoma | Cellular Tyrosinase Activity | Significant inhibition; more effective than Arbutin. | [5][6][13] |

| B16F10 Mouse Melanoma | Cellular Uptake | Encapsulation in NLCs significantly enhances cellular uptake. | [5] |

| Reconstructed Human Skin | Melanogenesis Inhibition | 0.1% formulation showed efficacy similar to 1% Kojic Acid. | [10] |

| Human Clinical Studies | Skin Lightening | 0.5% concentration successfully increased skin fairness. | [2] |

Experimental Protocols & Workflows

In Vitro Mushroom Tyrosinase Inhibition Assay (Cell-Free)

This protocol assesses the direct inhibitory effect of a compound on purified tyrosinase activity by measuring the rate of L-DOPA oxidation to dopachrome.

Methodology:

-

Reagent Preparation:

-

Phosphate Buffer: Prepare a 0.1 M phosphate buffer solution, pH 6.8.

-

Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer.

-

L-DOPA Solution: Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer immediately before use.

-

Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution, then prepare serial dilutions in phosphate buffer.

-

-

Assay Procedure (96-well plate):

-

To each well, add:

-

20 µL of the test compound solution (or solvent for control).

-

140 µL of phosphate buffer.

-

20 µL of mushroom tyrosinase solution.

-

-

Pre-incubate the mixture at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

-

-

Measurement:

-

Immediately measure the absorbance at 475 nm using a microplate reader.

-

Continue to take readings every minute for 20-30 minutes. The rate of dopachrome formation is proportional to tyrosinase activity.

-

-

Calculation:

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

References

- 1. Phenylethyl Resorcinol|High-Purity Tyrosinase Inhibitor [benchchem.com]

- 2. Vesicular carriers containing phenylethyl resorcinol for topical delivery system; liposomes, transfersomes and invasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. The Improvement of Skin Whitening of Phenylethyl Resorcinol by Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p44/42 MAPK signaling is a prime target activated by phenylethyl resorcinol in its anti-melanogenic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phenylethyl resorcinol smartLipids for skin brightening - Increased loading & chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Improvement of Skin Whitening of Phenylethyl Resorcinol by Nanostructured Lipid Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of tyrosinase by flavonoids, stilbenes and related 4-substituted resorcinols: structure-activity investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Phenylethyl Resorcinol: A Technical Guide to its Biological Effects and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylethyl resorcinol, a synthetic compound derived from the structure of natural compounds found in Scotch pine bark, has emerged as a highly potent and safe active ingredient in the fields of dermatology and cosmetology.[1][2] This technical guide provides an in-depth review of the biological effects of phenylethyl resorcinol, with a primary focus on its well-documented skin-lightening properties. It details the compound's mechanism of action, presents quantitative data from in vitro and in vivo studies, outlines key experimental protocols for its evaluation, and illustrates the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cosmetic formulation.

Introduction

Phenylethyl resorcinol (4-(1-phenylethyl)1,3-benzenediol), commercially known as SymWhite 377®, is a nature-inspired synthetic molecule that has garnered significant attention for its potent biological activities.[1][3] Its primary application lies in the cosmetic and dermatological fields as a skin-brightening agent, addressing concerns of hyperpigmentation such as dark spots and uneven skin tone.[4][5] Beyond its remarkable efficacy in modulating melanogenesis, phenylethyl resorcinol also exhibits significant antioxidant and anti-inflammatory properties.[4][6] This guide delves into the core biological effects of phenylethyl resorcinol, providing a technical overview for advanced research and development.

Mechanism of Action

Potent Tyrosinase Inhibition

The principal mechanism underlying the skin-lightening effect of phenylethyl resorcinol is its potent inhibition of tyrosinase, the key enzyme in the melanin biosynthesis pathway.[4][7] Tyrosinase catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[8][9] By binding to the active site of tyrosinase, phenylethyl resorcinol effectively blocks the production of melanin precursors.[7][10] Studies have demonstrated that its inhibitory effect on tyrosinase is significantly higher than that of other commonly used skin-lightening agents.[8][10]

Modulation of Melanogenesis Signaling Pathways

Recent research has elucidated that the anti-melanogenic activity of phenylethyl resorcinol extends beyond direct enzyme inhibition and involves the modulation of intracellular signaling pathways. Specifically, phenylethyl resorcinol has been shown to activate the p44/42 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[11] This activation leads to a downstream reduction in the protein levels of Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanogenic gene expression, and consequently suppresses the expression of tyrosinase and tyrosinase-related protein 2 (TRP-2).[11] Interestingly, phenylethyl resorcinol does not appear to affect the cAMP signaling pathway, a common target for other melanogenesis inhibitors.[11]

Antioxidant and Anti-inflammatory Properties

Phenylethyl resorcinol is also a powerful antioxidant, effectively scavenging free radicals that contribute to cellular damage and accelerated skin aging.[4][12] Its antioxidant capacity has been shown to be comparable to that of well-known antioxidants like Butylated Hydroxytoluene (BHT) and alpha-tocopherol (Vitamin E).[5][12] This dual action of melanin inhibition and antioxidant protection makes it a comprehensive ingredient for addressing hyperpigmentation and promoting overall skin health.[4] Furthermore, some resorcinol derivatives have demonstrated anti-inflammatory properties, which may contribute to their efficacy in treating certain skin conditions.[13][14]

Quantitative Data Presentation

The following tables summarize the quantitative data on the efficacy of phenylethyl resorcinol from various studies.

Table 1: In Vitro Tyrosinase Inhibition

| Metric | Phenylethyl Resorcinol | Kojic Acid | Reference |

| Relative Potency | ~22 times more effective | 1x | [2][3][5][8][10] |

| Inhibitory Mechanism | Competitive | Competitive | [15][16] |

Table 2: Cellular and In Vivo Efficacy

| Study Type | Concentration | Duration | Key Findings | Reference |

| In Vitro (B16F10 cells) | 20 or 30 μg/mL | - | Significantly inhibited tyrosinase activity and reduced melanin production. | [8] |

| Clinical Trial (Solar Lentigo & Melasma) | Not specified (post-IPL) | 4 weeks | Synergistically improved skin brightness and maintained effectiveness against spots after IPL treatment. | [17] |

| Clinical Trial | 0.5% | 8 weeks | Outperformed 2% α-arbutin in melanin reduction (28% vs 19%). | [18] |

| Clinical Trial | 0.5% | 12 weeks | Significantly improved the appearance of age spots and skin brightness. | [5] |

Table 3: Formulation and Stability Enhancements

| Formulation | Key Improvement | Quantitative Data | Reference |

| Nanostructured Lipid Carriers (NLCs) | Enhanced photostability and physicochemical stability | Retained >90% activity for 3 months at 25°C. | [2][10] |

| Nanoliposomes (NLPs) | Improved stability and skin penetration | Encapsulation efficiency of 96.81 ± 3.46%. | [8] |

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay (In Vitro)

This assay is a common colorimetric method to screen for tyrosinase inhibitors.

-

Reagent Preparation:

-

Potassium Phosphate Buffer (50 mM, pH 6.8): Prepare by dissolving the appropriate amount of potassium phosphate monobasic in deionized water and adjusting the pH with 1 M KOH.[16]

-

Mushroom Tyrosinase Stock Solution (500-1000 units/mL): Dissolve mushroom tyrosinase in cold potassium phosphate buffer immediately before use and keep on ice.[16]

-

L-DOPA Substrate Solution (2.5 mM): Dissolve L-DOPA in potassium phosphate buffer. This solution should be prepared fresh for each experiment.[16]

-

Test Compound (Phenylethyl Resorcinol) Stock Solution (10 mM): Dissolve phenylethyl resorcinol in a suitable solvent like DMSO. Further dilutions are made in the phosphate buffer.[10][16]

-

Positive Control (Kojic Acid) Stock Solution (10 mM): Dissolve Kojic Acid in DMSO.[16]

-

-

Assay Procedure (96-well plate):

-

Add 20 µL of various concentrations of the phenylethyl resorcinol solution (or Kojic acid for positive control, or buffer with DMSO for the negative control) to each well.[16]

-

Add 140 µL of 50 mM Potassium Phosphate Buffer (pH 6.8).[16]

-

Add 20 µL of the Mushroom Tyrosinase solution.[16]

-

Pre-incubate the plate at 25°C for 10 minutes.[9]

-

Initiate the reaction by adding 20 µL of the 2.5 mM L-DOPA substrate solution to all wells.[16]

-

Immediately measure the absorbance at 475 nm (for dopachrome formation) or 510 nm in a kinetic mode for 20-60 minutes at 25°C.[9][16]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear range of the absorbance vs. time plot.[16]

-

Calculate the percentage of tyrosinase inhibition for each concentration of phenylethyl resorcinol using the formula: % Inhibition = [(Rate of Negative Control - Rate of Sample) / Rate of Negative Control] x 100.[9]

-

Cellular Tyrosinase Activity and Melanin Content Assay (In Vitro)

This assay evaluates the effect of the test compound on melanogenesis in a cellular context, typically using B16F10 mouse melanoma cells or human epidermal melanocytes.[8][11]

-

Cell Culture and Treatment:

-

Cellular Tyrosinase Activity Measurement:

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells with a suitable lysis buffer.

-

Measure the protein concentration of the cell lysates.

-

Incubate the cell lysate with L-DOPA solution.

-

Measure the absorbance at a specific wavelength (e.g., 475 nm) to determine the rate of dopachrome formation, which is indicative of tyrosinase activity.[20]

-

-

Melanin Content Measurement:

-

After treatment, wash the cells with PBS and lyse them.

-

Dissolve the melanin pellet in a solution of NaOH at an elevated temperature.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 405 nm).

-

Quantify the melanin content by comparing the absorbance to a standard curve of synthetic melanin.

-

In Vitro 3D Skin Model (e.g., Melanoderm™) Evaluation

This method provides a more physiologically relevant model for assessing the efficacy of skin-whitening agents.[20][21]

-

Model Preparation and Treatment:

-

Efficacy Assessment:

-

After a defined incubation period, assess the effects of the treatment.

-

Tyrosinase Activity: Homogenize the tissue and measure tyrosinase activity as described in the cellular assay.[21]

-

Melanin Content: Quantify the melanin content in the tissue.

-

Histology: Perform histological staining (e.g., Fontana-Masson) to visualize melanin distribution and melanocyte morphology.[20]

-

Mandatory Visualizations

Signaling Pathways

Caption: Signaling pathway of phenylethyl resorcinol in melanogenesis.

Experimental Workflows

Caption: Workflow for in vitro mushroom tyrosinase inhibition assay.

Conclusion

Phenylethyl resorcinol is a potent and multi-faceted active ingredient with significant biological effects, primarily centered around the inhibition of melanogenesis. Its strong tyrosinase inhibitory activity, coupled with its ability to modulate the p44/42 MAPK signaling pathway, provides a dual mechanism for reducing hyperpigmentation. Furthermore, its antioxidant properties contribute to its overall efficacy in promoting skin health and protecting against environmental aggressors. The quantitative data from both in vitro and in vivo studies consistently demonstrate its superiority over older-generation skin-lightening agents. While challenges in formulation, such as photo-instability and poor water solubility, exist, advancements in delivery systems like nanocarriers have shown great promise in overcoming these limitations.[2][3][8][22] This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the therapeutic and cosmetic potential of phenylethyl resorcinol.

References

- 1. lesielle.com [lesielle.com]

- 2. The Improvement of Skin Whitening of Phenylethyl Resorcinol by Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vesicular carriers containing phenylethyl resorcinol for topical delivery system; liposomes, transfersomes and invasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Phenylethyl resorcinol smartLipids for skin brightening - NaturaSyn Group [m.yrbeautyactives.com]

- 6. Antidermatophytic Action of Resorcinol Derivatives: Ultrastructural Evidence of the Activity of Phenylethyl Resorcinol against Microsporum gypseum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. activeconceptsllc.com [activeconceptsllc.com]

- 10. Phenylethyl Resorcinol|High-Purity Tyrosinase Inhibitor [benchchem.com]

- 11. p44/42 MAPK signaling is a prime target activated by phenylethyl resorcinol in its anti-melanogenic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenylethyl Resorcinol | Cosmetic Ingredients Guide [ci.guide]

- 13. Resorcinol 10% as a Promising Therapeutic Option for Mild Hidradenitis Suppurativa: A Prospective, Randomized, Open Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. portalcris.lsmuni.lt [portalcris.lsmuni.lt]

- 15. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. mma.prnewswire.com [mma.prnewswire.com]

- 18. Phenylethyl Resorcinol: The Next-Gen Brightening Powerhouse Disrupting the Global Skin Lightening Market-广州普逸丰生物科技有限公司 [pyf-cosmetic.com]

- 19. mdpi.com [mdpi.com]

- 20. An in vitro method for screening skin-whitening products | Semantic Scholar [semanticscholar.org]

- 21. AN IN VITRO METHOD FOR SCREENING SKIN-WHITENING PRODUCTS. • Mattek - Part of Sartorius [mattek.com]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Antioxidant Properties of 4-(1-Phenylethyl)resorcinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1-Phenylethyl)resorcinol, a derivative of resorcinol, is a potent tyrosinase inhibitor widely recognized for its skin-lightening properties. Beyond its well-documented effects on melanogenesis, this compound exhibits significant antioxidant capabilities. This technical guide provides a comprehensive overview of the antioxidant properties of this compound, detailing its mechanisms of action, summarizing available quantitative data, and outlining relevant experimental protocols. The guide also visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its biological activity. While quantitative data on its direct radical scavenging activity is not widely published, qualitative comparisons consistently highlight its potency relative to established antioxidants.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to cellular damage and is implicated in a wide range of pathological conditions, including skin aging and hyperpigmentation. Antioxidants play a crucial role in mitigating oxidative stress by scavenging free radicals and upregulating endogenous defense mechanisms. This compound, also known as phenylethyl resorcinol, has emerged as a multifunctional active ingredient in dermatology and cosmetology. While its primary application is based on its potent inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis, its antioxidant properties contribute significantly to its overall efficacy in promoting skin health.[1][2][3] This guide delves into the technical details of these antioxidant attributes.

Mechanisms of Antioxidant Action

The antioxidant activity of this compound is multifaceted, involving both direct and indirect mechanisms.

Direct Radical Scavenging

As a phenolic compound, this compound can directly neutralize free radicals by donating a hydrogen atom or an electron, thereby stabilizing the reactive species.[4] This inherent free radical scavenging ability has been qualitatively compared to that of well-known antioxidants. Studies have indicated that its performance as a free radical scavenger is superior to benchmarks like vitamin E, vitamin C, and butylated hydroxytoluene (BHT).[1]

Modulation of Cellular Signaling Pathways

This compound has been shown to influence intracellular signaling cascades that are central to the cellular antioxidant response.

Research has demonstrated that this compound activates the p44/42 MAPK (also known as ERK1/2) signaling pathway.[5][6] This pathway is involved in a variety of cellular processes, including the regulation of gene expression related to cell survival and stress responses. The activation of p44/42 MAPK by this compound is primarily linked to its anti-melanogenic effects, but this pathway also cross-talks with cellular antioxidant responses.[5][6]

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, controlling the expression of a wide array of antioxidant and detoxification enzymes. While direct evidence specifically linking this compound to the activation of the Nrf2 pathway is still emerging, its chemical structure as a phenolic antioxidant suggests a potential role in modulating this critical defense mechanism. Activation of Nrf2 leads to the upregulation of downstream targets such as Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Catalase (CAT), which play vital roles in protecting cells from oxidative damage.

Quantitative Antioxidant Activity

| Antioxidant Assay | This compound | Vitamin C | Vitamin E | Butylated Hydroxytoluene (BHT) |

| DPPH Radical Scavenging | Data not available | Reported IC50 values vary | Reported IC50 values vary | Reported IC50 values vary |

| ABTS Radical Scavenging | Data not available | Reported IC50 values vary | Reported IC50 values vary | Reported IC50 values vary |

| FRAP (Ferric Reducing Antioxidant Power) | Data not available | Reported values vary | Reported values vary | Reported values vary |

| ORAC (Oxygen Radical Absorbance Capacity) | Data not available | Reported values vary | Reported values vary | Reported values vary |

| Qualitative Comparison | Superior to Vitamin E, Vitamin C, and BHT in some studies[1] | - | - | - |

Note: The absence of standardized quantitative data highlights a gap in the current literature and presents an opportunity for future research to definitively characterize the radical scavenging potency of this compound.

Experimental Protocols

This section outlines the detailed methodologies for key experiments relevant to assessing the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to scavenge the stable DPPH radical.

-

Principle: In its radical form, DPPH has a deep violet color with an absorption maximum at approximately 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the solution turns yellow, leading to a decrease in absorbance.

-

Reagents:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

This compound stock solution (in a suitable solvent like methanol or ethanol)

-

Positive controls (e.g., Ascorbic acid, Trolox)

-

Methanol (or other suitable solvent)

-

-

Procedure:

-

Prepare a series of dilutions of this compound and the positive controls.

-

In a 96-well plate, add a specific volume of the sample or standard to a defined volume of the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

-

Principle: ABTS is oxidized to its radical cation form (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color with an absorption maximum at approximately 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, causing a decrease in absorbance.

-

Reagents:

-

ABTS solution (e.g., 7 mM in water)

-

Potassium persulfate solution (e.g., 2.45 mM in water)

-

This compound stock solution

-

Positive controls (e.g., Trolox, Ascorbic acid)

-

Ethanol or phosphate-buffered saline (PBS)

-

-

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of this compound and the positive controls.

-

Add a small volume of the sample or standard to a defined volume of the diluted ABTS•+ solution.

-

After a specified incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the antioxidant activity of a compound within a cellular environment.[4]

-

Principle: The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable. Inside the cell, esterases deacetylate DCFH-DA to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The ability of an antioxidant to inhibit the formation of DCF is a measure of its cellular antioxidant activity.

-

Materials:

-

Human cell line (e.g., HaCaT keratinocytes or B16F10 melanoma cells)

-

Cell culture medium and supplements

-

DCFH-DA solution

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another peroxyl radical initiator

-

This compound stock solution

-

Positive control (e.g., Quercetin)

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Wash the cells with PBS.

-

Treat the cells with various concentrations of this compound or the positive control, along with the DCFH-DA probe, for a specific duration (e.g., 1 hour).

-

Wash the cells with PBS to remove the extracellular compound and probe.

-

Induce oxidative stress by adding the radical initiator (e.g., AAPH).

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader. Readings are typically taken kinetically over a period of time (e.g., every 5 minutes for 1 hour).

-

The antioxidant capacity is quantified by calculating the area under the fluorescence curve. The results can be expressed as quercetin equivalents.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

The activation of the p44/42 MAPK pathway by this compound has been implicated in its biological activity.[5][6]

Caption: p44/42 MAPK signaling cascade activated by this compound.

The Nrf2 pathway is a key regulator of cellular antioxidant defenses. Phenolic compounds are known to activate this pathway.

Caption: General mechanism of the Nrf2 antioxidant response pathway.

Experimental Workflow

The following diagram illustrates the key steps involved in performing a Cellular Antioxidant Activity assay.

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Conclusion

This compound is a multifunctional molecule with significant antioxidant properties that complement its primary role as a tyrosinase inhibitor. Its ability to directly scavenge free radicals and potentially modulate key cellular antioxidant pathways, such as the p44/42 MAPK and Nrf2 pathways, underscores its value in formulations aimed at protecting the skin from oxidative damage. While qualitative evidence strongly supports its antioxidant efficacy, a notable gap exists in the literature regarding specific quantitative data from standardized assays. Further research to determine the IC50 values in assays such as DPPH and ABTS, and to elucidate its precise role in Nrf2 activation, would provide a more complete picture of its antioxidant capabilities and further solidify its position as a key ingredient in advanced skincare and dermatological treatments.

References

- 1. mdpi.com [mdpi.com]

- 2. dpph assay ic50: Topics by Science.gov [science.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. p44/42 MAPK signaling is a prime target activated by phenylethyl resorcinol in its anti-melanogenic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Solubility Profile of 4-(1-Phenylethyl)resorcinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-(1-Phenylethyl)resorcinol, a potent skin-lightening agent. Understanding its solubility in various solvents is critical for formulation development, efficacy, and stability in cosmetic and pharmaceutical applications. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a logical framework for understanding its solubility behavior.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of solvents, reflecting its utility in various formulation types. The data is summarized in the table below for easy comparison.

| Solvent System | Solubility | Notes |

| Dimethyl Isosorbide (DMI) | 877.1 mg/mL[1] | High solubility in a polar solvent. |

| Propylene Glycol (PG) | 568.0 mg/mL[1] | Readily soluble.[2][3] |

| Glycerol | 367.8 mg/mL[1] | |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[4], 100 mg/mL[5][6][7] | Sonication or ultrasonic assistance is recommended.[4][6][7] |

| 10% Ethanol | 4.83 mg/mL[8] | |

| Phosphate-Buffered Saline (PBS) | 3.4 mg/mL[1] | |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL[4][5] | A common vehicle for in vivo studies. |

| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL[5] | |

| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL[5] | Soluble in oil-based systems.[3] |

| Water | 0.319 mg/mL (at 25°C for 72h)[8], 0.265 mg/mL (at 25°C)[8] | Slightly soluble to insoluble.[2][9] |

| Oils (general) | Soluble[3] | Easily soluble in polar oils.[2] |

| Caprylic/Capric Triglyceride, Squalane | Soluble in formulations[3] | Used in oil-based serum formulations. |

Physicochemical Properties and Solubility Rationale

This compound's solubility profile is dictated by its molecular structure. The presence of two hydroxyl groups on the resorcinol ring imparts polarity, allowing for hydrogen bonding with polar solvents. However, the non-polar phenylethyl group contributes to its lipophilic character. This amphiphilic nature is quantified by its octanol-water partition coefficient (Log P), which has been experimentally determined to be 3.35 ± 0.03 at 21°C.[10][11] A Log P value in this range indicates a preference for lipid environments over aqueous ones, explaining its poor water solubility and high solubility in organic solvents and oils.

Experimental Protocol for Solubility Determination

The following is a synthesized, detailed methodology for determining the solubility of this compound based on cited experimental approaches.[1][8][10][11]

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound powder

-

Selected solvents (e.g., propylene glycol, ethanol, water)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or water bath capable of maintaining a constant temperature (e.g., 25°C or 32°C)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) and column (e.g., C18)

-

Syringe filters (e.g., 0.45 µm)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound powder to a series of vials.

-

Add a known volume of the selected solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator or water bath set to a constant temperature (e.g., 25°C or 32°C).

-

Agitate the samples for a sufficient period (e.g., 48-72 hours) to ensure equilibrium is reached.[1]

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.

-

Centrifuge the vials to sediment the excess solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a syringe filter to remove any remaining undissolved particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Develop a suitable HPLC method with a validated mobile phase and detector wavelength to achieve good separation and detection of the analyte.[9][10]

-

Inject the standard solutions to generate a calibration curve.

-

Inject the filtered supernatant from the sample vials.

-

Determine the concentration of this compound in the supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

-

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for solubility determination and a conceptual representation of this compound's primary mechanism of action as a skin-lightening agent.

References

- 1. repository.londonmet.ac.uk [repository.londonmet.ac.uk]

- 2. wschemtrade.com [wschemtrade.com]

- 3. dermafactors.com [dermafactors.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. gentaur.com [gentaur.com]

- 7. This compound | 85-27-8 | MOLNOVA [molnova.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Characterization and topical delivery of phenylethyl resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

4-(1-Phenylethyl)resorcinol Degradation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Phenylethyl)resorcinol, a potent tyrosinase inhibitor, is a widely utilized active ingredient in the cosmetic and pharmaceutical industries for its skin-lightening properties. Despite its efficacy, its application is often challenged by its inherent instability under various environmental conditions, including exposure to light, heat, and oxidative stress. This technical guide provides a comprehensive overview of the degradation pathways of this compound, consolidating available data on its degradation kinetics, products, and the experimental methodologies used for its analysis.

Core Degradation Pathways

The degradation of this compound is primarily attributed to three main pathways: photodegradation, thermal degradation, and oxidative degradation. These pathways often lead to the discoloration of formulations containing the compound, typically observed as a shift from a colorless or white appearance to a yellow, orange, or reddish hue.

Photodegradation

Exposure to ultraviolet (UV) radiation is a significant factor in the degradation of this compound. The resorcinol moiety, being a phenolic compound, is susceptible to photo-oxidation. This process can involve the formation of phenoxyl radicals, which can then undergo further reactions such as dimerization or polymerization, leading to colored byproducts. The instability of this compound under light has been a recurring theme in formulation studies, which often focus on the development of protective delivery systems like nanostructured lipid carriers (NLCs) and smartLipids™ to enhance its photostability.[1][2]

Thermal Degradation

Elevated temperatures can accelerate the degradation of this compound. Thermal stress can induce the cleavage of chemical bonds and promote oxidation reactions, contributing to the formation of degradation products and subsequent discoloration. Studies have shown that the compound is unstable at higher temperatures, with a notable color change observed.[3]

Oxidative Degradation

As a phenolic compound, this compound is susceptible to oxidation. This can be initiated by atmospheric oxygen, reactive oxygen species (ROS), or enzymatic activity. The hydroxyl groups on the resorcinol ring are the primary sites for oxidation, which can lead to the formation of quinone-type structures. These quinones are often colored and can further react to form more complex, colored polymers. The use of antioxidants in formulations is a common strategy to mitigate oxidative degradation.

Enzymatic Degradation

Enzymes such as laccase and tyrosinase can catalyze the oxidation of phenolic compounds. While tyrosinase is the target for the skin-lightening activity of this compound through inhibition, it and other polyphenol oxidases can also potentially contribute to its degradation. The general mechanism involves the enzymatic oxidation of the phenol to a phenoxyl radical, which then undergoes non-enzymatic coupling reactions to form dimers and polymers.[4][5] Laccases, for instance, are known to oxidize a wide range of phenolic substrates, leading to polymerization.[5]

Degradation Products

Detailed characterization of the specific degradation products of this compound is not extensively reported in publicly available literature. However, based on the degradation pathways of similar phenolic compounds, the primary degradation products are likely to be:

-

Quinone derivatives: Formed through the oxidation of the hydroxyl groups on the resorcinol ring. These are often colored compounds.

-

Dimers and Oligomers: Resulting from the coupling of phenoxyl radicals formed during photo- or enzymatic oxidation. These polymeric species contribute significantly to discoloration.

Further research utilizing techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is required for the definitive identification and structural elucidation of these degradation products.

Quantitative Data on Degradation

Quantitative data on the degradation kinetics of this compound is limited. However, some studies have investigated its stability under specific conditions.

| Stress Condition | Parameters Monitored | Key Findings | Reference |

| pH Stability | Color change, PR content | Unstable at pH 9, with color changing to orange and decreased content. | [3] |

| Thermal Stability | Color change, PR content | Unstable at 70 ± 1 °C, with color changing to orange and decreased content. | [3] |

| Photostability | Color change, PR content | Unstable under natural light, with color changing to orange and decreased content. | [3] |

Experimental Protocols

Detailed experimental protocols for the degradation studies of this compound are not standardized. However, a general approach for conducting forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, can be adapted.[6][7]

General Protocol for Forced Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) at a specified temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) at a specified temperature for a defined period.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a defined period.

-

Thermal Degradation: Expose the solid drug or its solution to dry heat at a specified temperature (e.g., 70°C) for a defined period.

-

Photodegradation: Expose the solid drug or its solution to UV light (e.g., in a photostability chamber) for a defined period.

-

-

Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, typically HPLC with UV detection.

-

Identification of Degradation Products: If significant degradation is observed, use techniques like LC-MS/MS and NMR to identify and characterize the degradation products.

HPLC Method for Analysis

A common analytical technique for quantifying this compound and its degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol, acetonitrile).

-

Flow Rate: Typically 0.8 - 1.0 mL/min.

-

Detection: UV detector at a wavelength where both the parent compound and potential degradation products absorb (e.g., 280 nm).

Visualization of Degradation Pathways and Workflows

General Degradation Pathway

Caption: General degradation pathway of this compound.

Forced Degradation Experimental Workflow

Caption: Workflow for a forced degradation study.

Conclusion

The degradation of this compound is a critical consideration for its formulation and application in cosmetic and pharmaceutical products. The primary degradation pathways involve photodegradation, thermal degradation, and oxidation, all of which can lead to the formation of colored byproducts and a reduction in efficacy. While the exact structures of all degradation products are not yet fully elucidated, they are likely to be quinones and polymeric compounds. Mitigating degradation requires careful formulation strategies, such as the inclusion of antioxidants and the use of protective delivery systems. Further research is warranted to fully characterize the degradation products and to establish more comprehensive quantitative data on the degradation kinetics under various stress conditions. This will enable the development of more robust and stable formulations, ensuring the safety and efficacy of products containing this potent skin-lightening agent.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. Phenylethyl resorcinol smartLipids for skin brightening - Increased loading & chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Laccases and Tyrosinases in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Laccase-Mediated Oxidation of Phenolic Compounds from Wine Lees Extract towards the Synthesis of Polymers with Potential Applications in Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medcraveonline.com [medcraveonline.com]

- 7. biopharminternational.com [biopharminternational.com]

Spectroscopic Analysis of 4-(1-Phenylethyl)resorcinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1-Phenylethyl)resorcinol, a potent tyrosinase inhibitor, is a key active ingredient in the cosmetic and pharmaceutical industries for its skin-lightening properties.[1][2] A thorough understanding of its chemical structure and purity is paramount for quality control and formulation development. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, including nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols and representative spectral data are presented to aid researchers in the characterization of this compound. Furthermore, a diagram of the tyrosinase inhibition pathway is included to provide context for its biological activity.

Chemical Structure and Properties

-

IUPAC Name: 4-(1-phenylethyl)benzene-1,3-diol[3]

-

Synonyms: Phenylethyl resorcinol, SymWhite 377®[3]

-

CAS Number: 85-27-8[2]

-

Molecular Formula: C₁₄H₁₄O₂[3]

-

Molecular Weight: 214.26 g/mol [3]

Spectroscopic Data

The following sections present representative spectroscopic data for this compound. It is important to note that exact spectral values may vary slightly depending on the experimental conditions, such as the solvent and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Spectra are typically recorded in deuterated solvents such as chloroform-d (CDCl₃).

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 - 7.15 | m | 5H | Phenyl-H |

| ~6.90 | d | 1H | Resorcinol-H |

| ~6.40 | dd | 1H | Resorcinol-H |

| ~6.30 | d | 1H | Resorcinol-H |

| ~5.50 | br s | 2H | OH |

| ~4.10 | q | 1H | CH |

| ~1.60 | d | 3H | CH₃ |

Note: 'm' denotes multiplet, 'd' denotes doublet, 'dd' denotes doublet of doublets, 'q' denotes quartet, and 'br s' denotes broad singlet. The chemical shifts for the hydroxyl (OH) protons can be variable and may exchange with deuterium in the solvent.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C-OH |

| ~154.5 | C-OH |

| ~145.0 | Phenyl-C (quaternary) |

| ~130.0 | Resorcinol-CH |

| ~128.5 | Phenyl-CH |

| ~127.0 | Phenyl-CH |

| ~126.0 | Phenyl-CH |

| ~115.0 | Resorcinol-C (quaternary) |

| ~108.0 | Resorcinol-CH |

| ~103.0 | Resorcinol-CH |

| ~45.0 | CH |

| ~21.0 | CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The spectrum is typically recorded from a solid sample, either as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[4][5][6][7][8]

Table 3: Representative FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| 1620 - 1580 | Strong | C=C stretch (aromatic) |

| 1500 - 1400 | Strong | C=C stretch (aromatic) |

| 1300 - 1000 | Strong | C-O stretch (phenol) |

| 850 - 700 | Strong | C-H bend (aromatic out-of-plane) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for conjugated systems. The spectrum is typically recorded in a solvent such as ethanol or methanol.

Table 4: UV-Vis Absorption Data for this compound (in Ethanol)

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| ~280 | Data not available |

Note: The exact λmax and molar absorptivity can be influenced by the solvent and pH.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Interpretation |

| 214 | [M]⁺ (Molecular ion) |

| 199 | [M - CH₃]⁺ |

| 105 | [C₆H₅-CH-CH₃]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters should be optimized for best results.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

Instrument Setup (for a 400 MHz spectrometer):

-

¹H NMR:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Acquisition time: 4.0 s

-

-

¹³C NMR:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse width: 30°

-

Acquisition time: 1.0 s

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale to the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum.

-

FTIR Spectroscopy (ATR Method)

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Background Measurement:

-

Acquire a background spectrum of the empty, clean ATR crystal.

-

-

Sample Measurement:

-

Place a small amount of solid this compound onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol).

-

Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5, 10, 15, 20, 25 µg/mL).

-

-

Instrument Setup:

-

Set the spectrophotometer to scan a wavelength range of 200-400 nm.

-

-

Measurement:

-

Fill a quartz cuvette with the solvent to be used as a blank and zero the instrument.

-

Measure the absorbance of each of the standard solutions, starting from the lowest concentration.

-

To determine the λmax, scan one of the mid-range concentrations across the full wavelength range.

-

-

Data Processing:

-